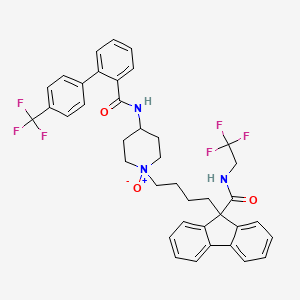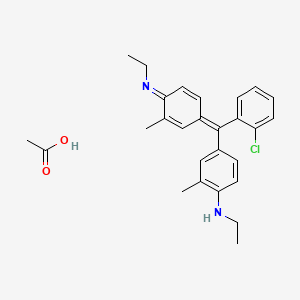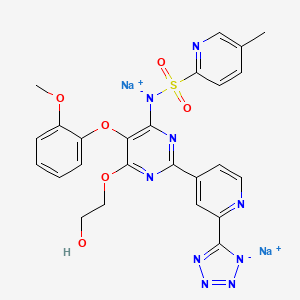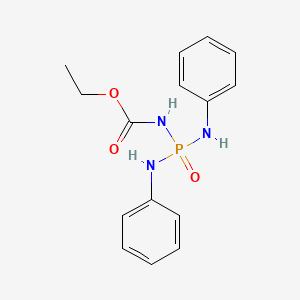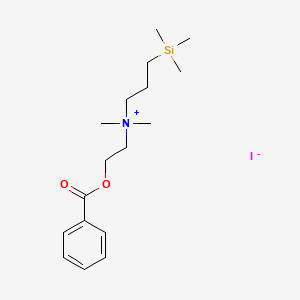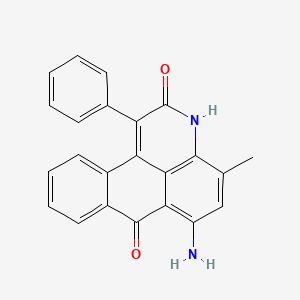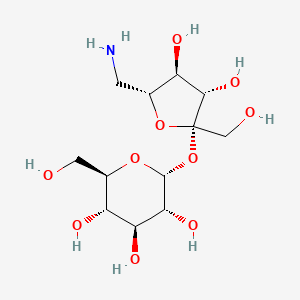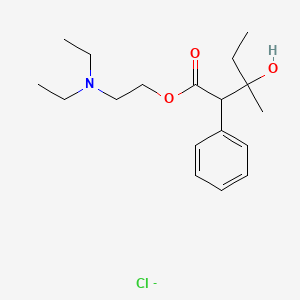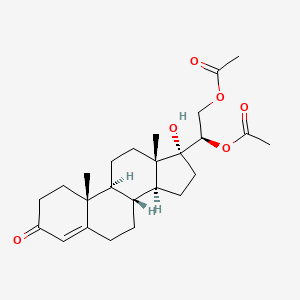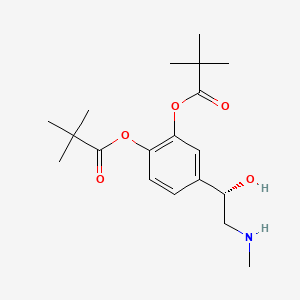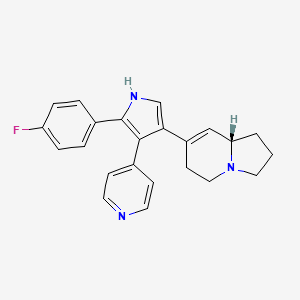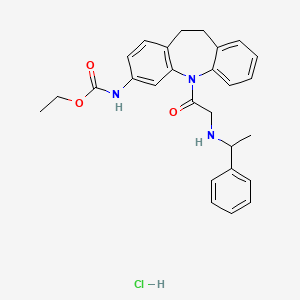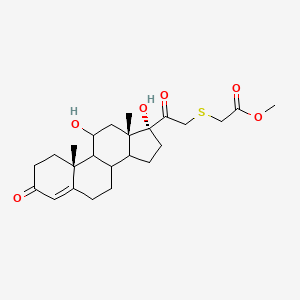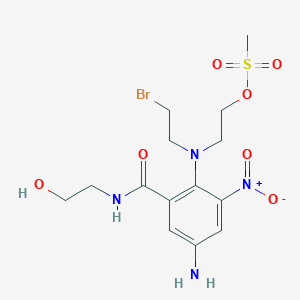
PR-104 metabolite M23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PR-104 metabolite M23 is a derivative of PR-104, a bioreductive prodrug designed to target hypoxic cells in tumors PR-104 is converted in vivo to PR-104A, which is further metabolized to active hydroxylamine and amine metabolites, including this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PR-104 metabolite M23 involves the reduction of PR-104A under hypoxic conditions. The process typically includes the use of one-electron reductases, such as cytochrome P450 oxidoreductase, and aldo-keto reductase 1C3. The reaction conditions often involve anaerobic environments to mimic the hypoxic conditions found in tumors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain the necessary anaerobic conditions and the use of high-performance liquid chromatography (HPLC) for purification. The scalability of this process ensures the availability of the compound for clinical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
PR-104 metabolite M23 undergoes several types of chemical reactions, including:
Reduction: The primary reaction involves the reduction of PR-104A to this compound.
Oxidation: Under certain conditions, this compound can undergo oxidation to form other metabolites.
Substitution: The compound can also participate in substitution reactions, particularly involving nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under anaerobic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Substitution: Nucleophiles like glutathione can react with this compound under physiological conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylamine and amine derivatives, which are crucial for the compound’s biological activity.
Aplicaciones Científicas De Investigación
PR-104 metabolite M23 has several scientific research applications, including:
Chemistry: Used as a model compound to study bioreductive prodrugs and their activation mechanisms.
Biology: Investigated for its role in cellular responses to hypoxia and its interactions with cellular reductases.
Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells in cancer therapy.
Industry: Utilized in the development of new bioreductive prodrugs and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
PR-104 metabolite M23 exerts its effects through the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under hypoxic conditions. These enzymes reduce PR-104A to this compound, which then forms cytotoxic DNA crosslinks.
Comparación Con Compuestos Similares
Similar Compounds
PR-104A: The parent compound of PR-104 metabolite M23, which is also a bioreductive prodrug.
Tirapazamine: Another bioreductive prodrug that targets hypoxic tumor cells.
AQ4N: A bioreductive prodrug that is activated under hypoxic conditions to form a cytotoxic agent.
Uniqueness
This compound is unique due to its specific activation by aldo-keto reductase 1C3 and its potent DNA crosslinking activity. Unlike other bioreductive prodrugs, this compound has shown significant efficacy in preclinical models of hypoxic tumors, making it a promising candidate for further development in cancer therapy.
Propiedades
Número CAS |
952144-70-6 |
|---|---|
Fórmula molecular |
C14H21BrN4O7S |
Peso molecular |
469.31 g/mol |
Nombre IUPAC |
2-[4-amino-N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21BrN4O7S/c1-27(24,25)26-7-5-18(4-2-15)13-11(14(21)17-3-6-20)8-10(16)9-12(13)19(22)23/h8-9,20H,2-7,16H2,1H3,(H,17,21) |
Clave InChI |
YQQYPWGYGLCPBO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


